(3-fluorophenyl) sulfamate
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Overview
Description
(3-fluorophenyl) sulfamate: is an organic compound that combines the properties of sulfamic acid and a fluorinated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 3-fluorophenyl ester typically involves the reaction of sulfamic acid with 3-fluorophenol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of sulfamic acid 3-fluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (3-fluorophenyl) sulfamate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(3-fluorophenyl) sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sulfamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release sulfamic acid and 3-fluorophenol, which can then interact with various enzymes and proteins. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, leading to its biological effects .
Comparison with Similar Compounds
Sulfamic acid: A strong inorganic acid with various industrial applications.
3-Fluorophenol: An aromatic compound used in organic synthesis.
Phenyl esters: A class of compounds with diverse chemical properties and applications
Uniqueness: (3-fluorophenyl) sulfamate is unique due to the combination of sulfamic acid and a fluorinated aromatic ester. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H6FNO3S |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(3-fluorophenyl) sulfamate |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |
InChI Key |
SRBMBVZWSPZSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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